molecular formula C12H24ClNO B1493269 2-chloro-N,N-diisobutylbutanamide CAS No. 2098001-55-7

2-chloro-N,N-diisobutylbutanamide

Cat. No.: B1493269
CAS No.: 2098001-55-7
M. Wt: 233.78 g/mol
InChI Key: IYKKNEBTIHUYRQ-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diisobutylbutanamide is a tertiary amide characterized by a chloro-substituted butanamide backbone and two isobutyl groups attached to the nitrogen atom. Chloroamides are typically studied for their reactivity in polymerization, agrochemical synthesis, or pharmaceutical intermediates. The diisobutyl substituents likely contribute to steric hindrance, influencing solubility and reaction kinetics compared to smaller or aromatic substituents .

Properties

IUPAC Name

2-chloro-N,N-bis(2-methylpropyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClNO/c1-6-11(13)12(15)14(7-9(2)3)8-10(4)5/h9-11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKKNEBTIHUYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC(C)C)CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N,N-diisobutylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its amide functional group and the presence of a chlorine atom, which may influence its biological activity. The molecular formula is C12H22ClNC_{12}H_{22}ClN, indicating a relatively complex structure that allows for various interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. These compounds often act by disrupting bacterial cell membranes or inhibiting critical metabolic pathways necessary for bacterial survival.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAntibacterialDisruption of cell membrane integrity
2-Chloro-N,N-diphenylacetamideAntiviralInhibition of viral replication
N-(7-indolyl)benzenesulfonamideAntitumorCell cycle disruption

Analgesic and Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of this compound can exhibit analgesic properties through their interaction with cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory response, and their inhibition can lead to reduced pain and inflammation.

Case Study: Analgesic Activity Evaluation
A study evaluated the analgesic activity of synthesized derivatives using the hot plate model. The results indicated a significant increase in pain threshold in treated groups compared to controls, suggesting effective analgesic properties.

Table 2: Analgesic Effects in Animal Models

Compound NameDose (mg/kg)Response Time (seconds)Reference
This compound50Increased from 5 to 12
Diclofenac Sodium50Increased from 5 to 15

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors involved in pain and inflammation pathways, thereby modulating their activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound derivatives with COX enzymes. These studies suggest that modifications to the compound's structure can enhance its binding efficiency and selectivity.

Comparative Analysis

When compared to similar compounds, such as N-(7-indolyl)benzenesulfonamide and other chloroacetamides, this compound shows promising potential due to its unique structural features that may confer enhanced biological activity.

Table 3: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnalgesic ActivityReference
This compoundYesYes
N-(7-indolyl)benzenesulfonamideYesModerate
2-Chloro-N,N-diphenylacetamideYesSignificant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with chloro-substituted amide or amine functionalities. Below is a comparative analysis based on structural motifs, reactivity, and applications:

3-Chloro-N-Phenyl-Phthalimide ()

  • Structure : Aromatic phthalimide core with a chlorine atom at the 3-position and an N-phenyl group (Fig. 1, ).
  • Key Properties: High thermal stability due to the rigid aromatic system. Used as a monomer for polyimide synthesis, requiring high purity for polymerization .
  • Reactivity: The phthalimide’s electron-deficient aromatic ring facilitates nucleophilic substitution, while the aliphatic chloroamide may undergo hydrolysis or alkylation more readily under basic conditions.

Bis(2-Chloroethyl)(2-Chloroethyl-[14C2])Amine ()

  • Structure : Radiolabeled tertiary amine with three 2-chloroethyl groups, including isotopic labeling for tracing studies.
  • Key Properties :
    • Used in radiolabeling to track metabolic pathways or degradation products.
    • High electrophilicity due to multiple chloroethyl groups, enabling alkylation reactions .
  • Comparison: Functional Group Differences: The amine in lacks an amide bond but shares chloroalkyl substituents. This difference impacts reactivity: amines are more nucleophilic, while amides are resonance-stabilized and less reactive. Applications: The radiolabeled compound is specialized for tracer studies, whereas chloroamides like 2-chloro-N,N-diisobutylbutanamide may serve as intermediates in non-radioactive syntheses.

Tabulated Comparison of Key Parameters

Parameter This compound (Hypothetical) 3-Chloro-N-Phenyl-Phthalimide Bis(2-Chloroethyl)Amine
Molecular Formula C₁₂H₂₃ClNO (inferred) C₁₄H₈ClNO₂ C₄H₁₂Cl₃N (non-labeled form)
Substituents Diisobutyl, chloro Phenyl, chloro Chloroethyl (×3)
Key Reactivity Hydrolysis, alkylation Nucleophilic substitution Electrophilic alkylation
Thermal Stability Moderate (aliphatic backbone) High (aromatic system) Low (decomposes under heat)
Applications Agrochemical/pharma intermediates Polyimide monomers Radiolabeled tracers

Research Findings and Limitations

  • Steric Effects : Diisobutyl groups in this compound may hinder reactions at the nitrogen center compared to less bulky analogs like 3-chloro-N-phenyl-phthalimide .
  • Solubility: Aliphatic chloroamides are typically more soluble in non-polar solvents than aromatic derivatives, impacting their utility in polymer synthesis.
  • Isotopic vs. Non-Isotopic: Unlike the radiolabeled amine in , non-labeled chloroamides lack traceability but are cheaper and safer for industrial use .

Preparation Methods

Amidation of 2-chlorobutanoyl chloride with diisobutylamine

The most straightforward and commonly used method involves the reaction of 2-chlorobutanoyl chloride with diisobutylamine. This method proceeds as follows:

  • Step 1: Synthesis or procurement of 2-chlorobutanoyl chloride, typically prepared by chlorination of butanoic acid derivatives or by direct chlorination of butanoyl chloride.
  • Step 2: Slow addition of 2-chlorobutanoyl chloride to a cooled solution of diisobutylamine in an inert solvent such as dichloromethane or chloroform, maintaining low temperature (0-5 °C) to control the reaction rate and minimize side reactions.
  • Step 3: Stirring the reaction mixture for several hours to ensure complete amidation.
  • Step 4: Work-up involving aqueous washing to remove excess amine and acid byproducts, followed by drying and purification (e.g., recrystallization or chromatography).

This method benefits from high yields and straightforward purification, as the amide formation is generally clean and selective.

Alternative method: Direct nucleophilic substitution on 2-chlorobutanamide precursors

In some cases, 2-chlorobutanamide derivatives can be prepared by nucleophilic substitution reactions where diisobutylamine displaces a leaving group on a butanamide precursor:

  • Starting from 2-hydroxybutanamide or 2-mesyl/brosyl butanamide derivatives, the hydroxyl or sulfonate group is replaced by chlorine using reagents like thionyl chloride or phosphorus pentachloride.
  • Subsequently, the amide nitrogen is substituted with diisobutylamine under heating or catalysis.

This method is more complex and less commonly used due to potential side reactions and lower selectivity.

Research Findings and Data on Related 2-chloro-N,N-dialkyl Amides

A study synthesizing 2-chloro-N-alkyl/aryl acetamide derivatives demonstrated the amidation of chloroacetyl chloride with various amines, including secondary amines, yielding chlorinated amides with yields ranging from 21% to 83% depending on the amine substituent and reaction conditions. Although this study focused on acetamide derivatives, the methodology is adaptable to butanamide analogs.

Table 1: Physical Characterization of Selected 2-chloro-N-alkyl/aryl Acetamides (Adapted)

No. Amine Substituent (R) Product Code Melting Point (°C) Yield (%) Rf Value
1 p-Methoxyaniline 3g 118-120 38.17 0.65
2 N-Methyl aniline 3h 66-68 25.80 0.62
3 Benzylamine 3i 91-93 40.77 0.63

The yields and melting points vary with the amine used, indicating the importance of reaction optimization for each amine type.

Analytical Characterization Techniques

The synthesized 2-chloro-N,N-dialkyl amides are typically characterized by:

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Limitations
Amidation of acyl chloride 2-chlorobutanoyl chloride + diisobutylamine Low temp (0-5 °C), inert solvent, stirring High yield, simple procedure Requires preparation of acyl chloride
Nucleophilic substitution 2-hydroxybutanamide derivatives + thionyl chloride + diisobutylamine Heating, chlorination step, substitution Alternative route if acyl chloride unavailable More steps, potential side reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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